1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core substituted with various heterocyclic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the thiazole and thiophene groups. The final step involves the methylation of the nitrogen atom and the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: Unique due to its specific substitution pattern and functional groups.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazole derivatives: Similar in structure but differ in the nitrogen atom arrangement, leading to different biological activities.
Uniqueness
The uniqueness of This compound lies in its combination of heterocyclic rings and functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H13N5OS2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13N5OS2/c1-22-14(9-12(21-22)15-3-2-8-24-15)16(23)20-17-19-13(10-25-17)11-4-6-18-7-5-11/h2-10H,1H3,(H,19,20,23) |
InChI Key |
YCKUYVQAAPXESF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
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